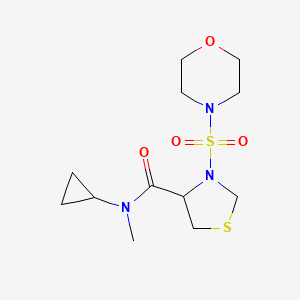![molecular formula C11H10N4O B7572606 N-(cyanomethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7572606.png)
N-(cyanomethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyanomethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide (C8H7N5O) is a chemical compound that has been widely studied for its potential use in scientific research. It is a heterocyclic aromatic compound that contains both nitrogen and oxygen atoms in its structure. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for research in various fields.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide involves its ability to bind to DNA and form adducts. These adducts can interfere with the normal functioning of DNA, leading to DNA damage and inhibition of DNA repair mechanisms.
Biochemical and Physiological Effects:
N-(cyanomethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to induce DNA damage and inhibit DNA repair mechanisms. It has also been shown to have cytotoxic effects on various cell lines.
Advantages and Limitations for Lab Experiments
One advantage of using N-(cyanomethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide in lab experiments is its ability to induce DNA damage and inhibit DNA repair mechanisms. This makes it a valuable tool in the study of DNA damage and repair mechanisms. However, one limitation of using this compound is its potential cytotoxic effects on cell lines, which may limit its use in certain experiments.
Future Directions
There are several future directions for research involving N-(cyanomethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide. One area of research could be the development of new methods for synthesizing this compound. Another area of research could be the study of its effects on different types of cells and organisms. Additionally, research could be conducted to investigate the potential use of this compound in cancer treatment and other therapeutic applications.
In conclusion, N-(cyanomethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide is a promising compound for scientific research. Its ability to induce DNA damage and inhibit DNA repair mechanisms makes it a valuable tool in the study of DNA damage and repair mechanisms. Further research is needed to fully understand its potential applications in various fields.
Synthesis Methods
The synthesis of N-(cyanomethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide can be achieved through a multi-step process. One method involves the reaction of 7-methylimidazo[1,2-a]pyridine-2-carboxylic acid with cyanomethyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of the desired compound.
Scientific Research Applications
N-(cyanomethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide has been extensively studied for its potential use in scientific research. It has been shown to have various effects on the body, including the ability to induce DNA damage and inhibit DNA repair. This makes it a valuable tool in the study of DNA damage and repair mechanisms.
properties
IUPAC Name |
N-(cyanomethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O/c1-8-2-5-15-7-9(14-10(15)6-8)11(16)13-4-3-12/h2,5-7H,4H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBKBAULNPYXTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-3-(2-methylpropylsulfanyl)-N-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]propanamide](/img/structure/B7572531.png)

![N-cyclopropyl-3-[[[5-(dimethylamino)-1,3-dimethylpyrazol-4-yl]methylamino]methyl]benzamide](/img/structure/B7572546.png)

![2-[benzenesulfonyl(1,3-thiazol-2-yl)amino]-N-(2,1,3-benzothiadiazol-4-yl)acetamide](/img/structure/B7572566.png)
![(4-fluorospiro[2H-indole-3,1'-cyclopentane]-1-yl)-pyrazin-2-ylmethanone](/img/structure/B7572574.png)
![[5-[(1,1-Dioxothiolan-3-yl)methyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl-trimethylsilane](/img/structure/B7572577.png)
![1-[2-(1-Benzylpyrrolidin-2-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7572586.png)
![N-(2-hydroxyphenyl)-2-[(4-methylcyclohexyl)sulfamoyl]acetamide](/img/structure/B7572591.png)
![1-[(2,4-Difluorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide](/img/structure/B7572594.png)
![1-[2-(2-Fluorophenyl)-2-methylpropyl]-2-methylguanidine;hydroiodide](/img/structure/B7572609.png)


![N-[(3-carbamoylphenyl)methyl]-1-(cyclopropylmethyl)-N,2,5-trimethylpyrrole-3-carboxamide](/img/structure/B7572633.png)